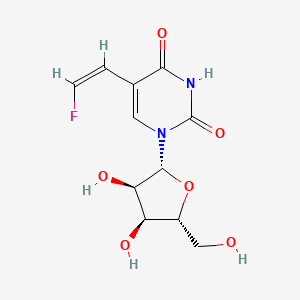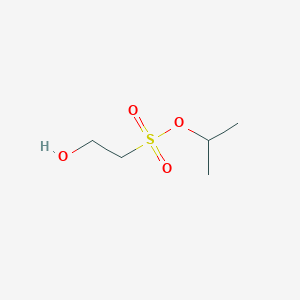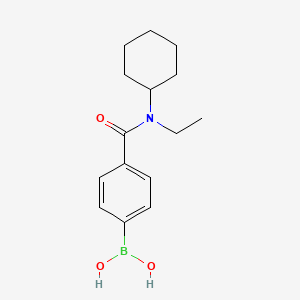
1-(3-Methoxyphenoxy)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenoxy)-2-propanone is an organic compound characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)-2-propanone typically involves the reaction of 3-methoxyphenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between 3-methoxyphenol and 2-bromopropanone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methoxyphenoxy)-2-propanone undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenoxy derivatives
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Studied for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(3-Methoxyphenoxy)-2-propanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . The compound’s anti-inflammatory effects could be linked to the modulation of inflammatory mediators and signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone
- 3-Methoxyphenoxyacetic acid
- 3-Methoxyphenoxyethanol
Comparison: Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis .
Propriétés
Numéro CAS |
6437-63-4 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-(3-methoxyphenoxy)propan-2-one |
InChI |
InChI=1S/C10H12O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6H,7H2,1-2H3 |
Clé InChI |
IOHPALNQKUJFNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COC1=CC=CC(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)





![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)




